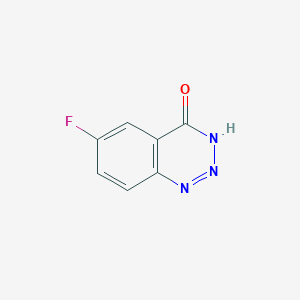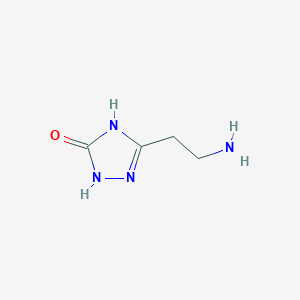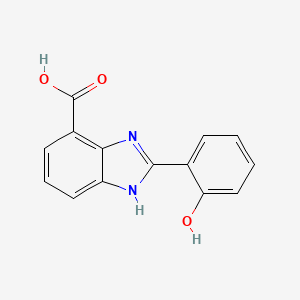![molecular formula C9H14O4 B1450998 3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane CAS No. 1378825-86-5](/img/structure/B1450998.png)
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Descripción general
Descripción
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane, also known as 3-methyl-3-oxopropyl-2,4,7-trioxabicyclo[3.3.0]octane, is an organic compound belonging to the class of oxacycloalkanes. It is a colorless and odorless compound, which is highly soluble in water. It has a molecular weight of 164.15 g/mol and a melting point of -21.2°C. 3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane is a chiral compound, meaning it has two different forms, or enantiomers, that are mirror images of each other.
Aplicaciones Científicas De Investigación
Masking Carboxy Groups in Synthesis
The trioxabicyclo-octane group serves as an innovative masked carboxy function in organic synthesis, highlighting its utility in creating complex molecules with ester and carboxy groups. This feature enables the development of alkylcobaloximes, showcasing the compound's role in synthetic chemistry for generating functionalized molecules with potential applications in medicinal chemistry and material science (Atkins et al., 1980).
Crystal Structure Analysis
Research on the crystal structure of derivatives, such as the synthesis and analysis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, contributes to our understanding of molecular configurations and interactions. These studies are crucial for designing materials with specific properties and for understanding how structural variations can influence physical and chemical behavior (Løiten et al., 1999).
Polymerization and Material Science
The anionic polymerization of trioxabicyclo-octane derivatives has been explored for creating well-defined polymers with specific functionalities. Such polymers have applications in various fields, including biomedical engineering, drug delivery systems, and the development of advanced materials with tailored properties (Ishizone et al., 1995).
Organic Synthesis and Functional Monomers
The compound's derivatives have been utilized in the synthesis of functional monomers, which are pivotal for producing polymers with specific characteristics. This research has implications for synthesizing novel materials that can be used in various applications, from coatings and adhesives to sensors and electronic devices (Corey & Raju, 1983).
Expanding Monomers in Polymerization
The preparation and polymerization of trioxabicyclo-octane with phenyl groups to create monomers that expand on polymerization demonstrate the compound's utility in developing materials with specific volume changes. This research has potential applications in creating smart materials that respond to environmental stimuli (Saigo et al., 1983).
Propiedades
IUPAC Name |
1-(2-methyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6(10)3-9(2)12-7-4-11-5-8(7)13-9/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYHEPWCPQAJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(OC2COCC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




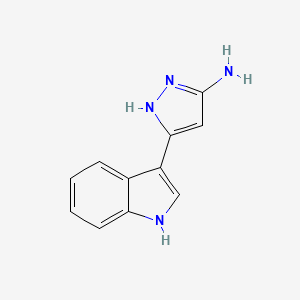
![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)
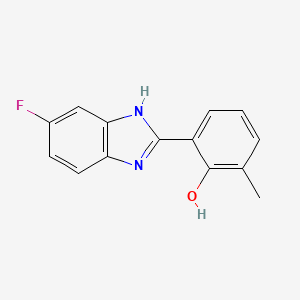
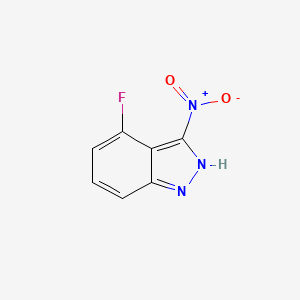
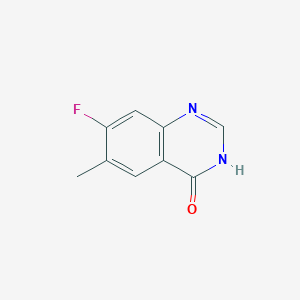
![7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450930.png)
![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)
![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)
